

# Profenofos: A Toxicological Deep Dive into its Effects on Non-Target Organisms

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## Compound of Interest

Compound Name: Profenofos

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A Technical Guide for Researchers and Environmental Scientists

## Abstract

**Profenofos**, a broad-spectrum organophosphate insecticide, has been widely utilized in agriculture to control a variety of pests.[1] However, its non-systemic nature and high toxicity pose a significant threat to a wide range of non-target organisms.[2] This technical guide provides a comprehensive overview of the toxicological effects of **Profenofos**, with a focus on its impact on aquatic life, terrestrial animals, and soil ecosystems. Through a synthesis of current research, this document details the lethal and sublethal consequences of **Profenofos** exposure, outlines its primary mechanism of action, and presents key experimental methodologies for its toxicological assessment. The information is intended to serve as a critical resource for researchers, scientists, and drug development professionals in understanding and mitigating the environmental risks associated with this pesticide.

## Introduction

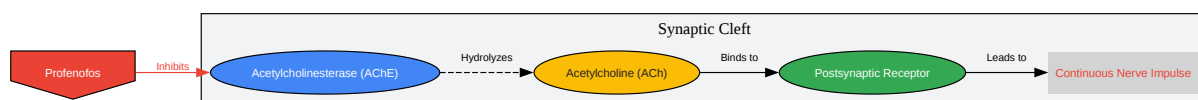
**Profenofos** (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is an organothiophosphate insecticide and acaricide with both contact and stomach action.[3] While effective against target pests like cotton bollworms and tobacco budworms, its application has raised environmental concerns due to its persistence and toxicity in various ecosystems.[1][4] **Profenofos** can contaminate soil and aquatic environments through runoff and spray drift, leading to unintended exposure and adverse effects on a host of non-target species.[2][5] This guide delves into the multifaceted toxicological profile of **Profenofos**, presenting quantitative

data, mechanistic insights, and experimental frameworks to facilitate a deeper understanding of its environmental impact.

## Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of **Profenofos** toxicity in both target and non-target organisms is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3]

By inhibiting AChE, **Profenofos** causes an accumulation of ACh, leading to the overstimulation of cholinergic receptors.[4][6] This continuous nerve stimulation results in a range of neurotoxic effects, from muscle twitching and tremors to paralysis and, ultimately, death.[4][7] The parent form of **Profenofos** is a potent inhibitor of AChE, and it can also be metabolically activated to even more potent inhibitory compounds.[8][9]



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**Profenofos** inhibits Acetylcholinesterase (AChE).

## Toxicological Effects on Non-Target Organisms

**Profenofos** exhibits a broad spectrum of toxicity to non-target organisms, with aquatic ecosystems being particularly vulnerable.

### Aquatic Organisms

Fish: **Profenofos** is highly toxic to fish.[10] Acute exposure leads to behavioral abnormalities such as erratic swimming, loss of equilibrium, and lethargy, culminating in death at higher concentrations.[11] The 96-hour median lethal concentration (LC50) varies significantly among

species, highlighting differential susceptibility.[\[12\]](#)[\[13\]](#) Sublethal exposure can result in reduced growth, altered locomotor behavior, and significant physiological stress.[\[13\]](#)[\[14\]](#)

**Aquatic Invertebrates:** Aquatic invertebrates are also highly sensitive to **Profenofos**. For instance, the Australian cladoceran *Ceriodaphnia dubia* has a reported 48-hour EC50 of a mere 2 ng/L (0.002 µg/L).[\[12\]](#) The shrimp *Paratya australiensis* shows a 96-hour LC50 of 80 ng/L (0.08 µg/L).[\[12\]](#)

**Algae:** In contrast to fauna, freshwater algae appear to be less sensitive to **Profenofos**, with a reported 72-hour EC50 for *Selenastrum capricornutum* being 2900 µg/L.[\[12\]](#)

Table 1: Acute Toxicity of **Profenofos** to Various Aquatic Organisms

Species	Common Name	Endpoint	Concentration (µg/L)	Exposure Time	Reference
Oncorhynchus mykiss	Rainbow Trout	LC50	80	96 hours	<a href="#">[12]</a>
Carassius carassius	Crucian Carp	LC50	90	96 hours	<a href="#">[12]</a>
Lepomis macrochirus	Bluegill	LC50	300	96 hours	<a href="#">[12]</a>
Gambusia affinis	Mosquitofish	LC50	640	96 hours	<a href="#">[15]</a>
Labeo rohita	Rohu	LC50	0.62	96 hours	<a href="#">[10]</a>
Channa punctatus	Spotted Snakehead	LC50	2.68	96 hours	<a href="#">[16]</a>
Ctenopharyngodon idella	Grass Carp	LC50	7.2	96 hours	<a href="#">[17]</a>
Danio rerio (embryo)	Zebrafish	LC50	57	96 hours	<a href="#">[18]</a>
Ceriodaphnia dubia	Water Flea	EC50	0.002	48 hours	<a href="#">[12]</a>
Paratya australiensis	Shrimp	LC50	0.08	96 hours	<a href="#">[12]</a>
Selenastrum capricornutum	Green Algae	EC50	2900	72 hours	<a href="#">[12]</a>

## Terrestrial Organisms

Birds: **Profenofos** poses a toxic threat to birds. Poisoning in chicks has been directly correlated with the in vivo inhibition of brain AChE activity.[\[9\]](#) Sublethal exposure in white egrets (*Egretta alba*) has been shown to cause a significant decrease in body weight gain and relative kidney weights, along with histological damage to the liver and kidneys.[\[19\]](#)

Mammals: **Profenofos** is classified as moderately hazardous to mammals.[20] Acute toxicity signs in rodents include dyspnea, exophthalmos, ruffled fur, and cholinergic symptoms such as salivation, tremors, and convulsions.[20] Sublethal oral exposure in rats has been shown to induce oxidative stress in the brain and liver, indicated by increased lipid peroxidation and depletion of glutathione (GSH) levels.[21][22] Dermal exposure in rabbits can cause skin irritation and systemic toxicity, including significant AChE inhibition.[20]

Table 2: Acute Toxicity of **Profenofos** to Terrestrial Animals

Species	Common Name	Route	Endpoint	Value (mg/kg bw)	Reference
Mouse	Mouse	Oral	LD50	298	[20]
Rat	Rat	Oral	LD50	358	[20]
Rabbit	Rabbit	Dermal	LD50	472	[20]
Chicken	Chicken	Oral	LD50	~35	[20]

Bees and Other Pollinators: As an insecticide, **Profenofos** is inherently toxic to insects, including beneficial pollinators like bees.[1] Its use can negatively impact pollinator populations, affecting ecosystem health and agricultural productivity.[1]

## Soil Microorganisms

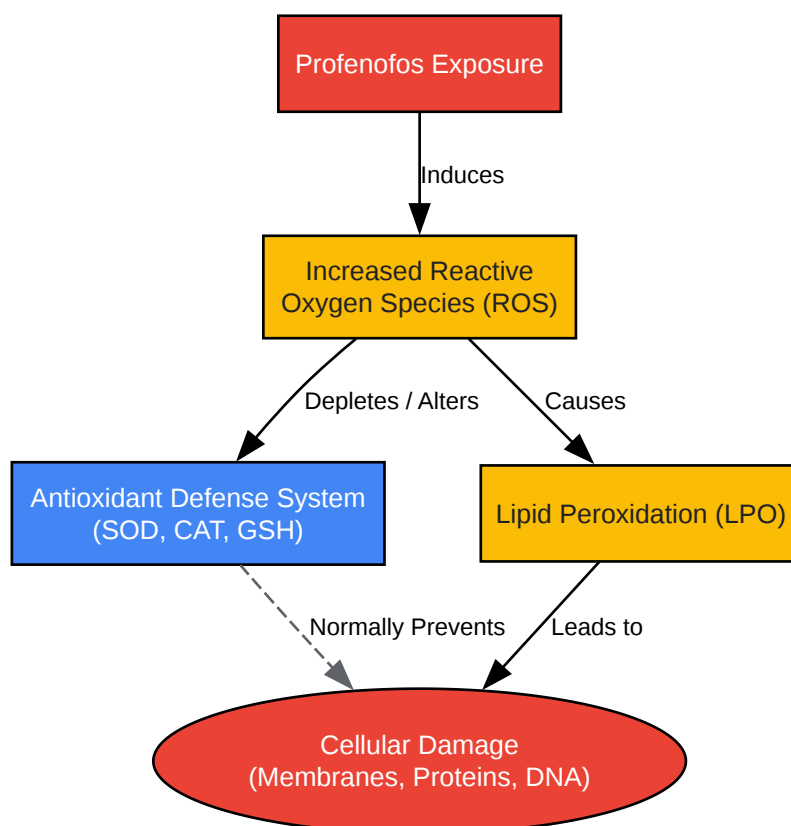
The impact of **Profenofos** on soil microbial communities appears to be complex and transient. Some studies report an initial decrease in total bacterial and fungal counts following application, with populations recovering after subsequent applications. While basal soil respiration may not be significantly affected, substrate-induced respiration can be stimulated after multiple sprayings. Other research indicates that **Profenofos** can have a significant adverse effect on the total count of fungi for several weeks after treatment.[23]

## Sublethal Effects and Biochemical Alterations

Beyond acute mortality, sublethal concentrations of **Profenofos** can induce a cascade of adverse effects at the biochemical, physiological, and behavioral levels.

## Oxidative Stress

**Profenofos** exposure has been demonstrated to induce oxidative stress in various organisms. In fish, this manifests as an increase in lipid peroxidation (LPO) and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[24][25] Depletion of reduced glutathione (GSH) levels is also a common indicator of **Profenofos**-induced oxidative stress.[24][25] Similar effects are observed in mammals, where **Profenofos** treatment leads to oxidative damage in the liver and brain.[21]



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**Profenofos**-induced oxidative stress pathway.

## Hematological and Biochemical Parameters

In fish, **Profenofos** exposure can lead to significant changes in blood parameters, including microcytic hypochromic anemia and an increase in white blood cell count.[17] Serum biochemical profiles are also altered, with significant decreases in total protein, albumin, and globulin, and increases in urea and creatinine.[26] In Nile tilapia, **Profenofos** caused an

increase in blood glucose and a decrease in liver and muscle glycogen, along with elevated levels of serum enzymes like AST, ALT, and ALP, indicating liver damage.[27]

## Histopathological Alterations

Histopathological examinations of tissues from **Profenofos**-exposed organisms reveal significant damage. In fish, this includes deformities in the primary and secondary lamellae of the gills, and degenerative changes in the liver, kidney, and muscles.[14][17][28] In birds, liver tissue shows focal accumulation of inflammatory cells and congested blood vessels, while kidney tissue exhibits hemorrhagic areas and nephritis.[19]

## Behavioral and Developmental Effects

Sublethal concentrations of **Profenofos** can alter the behavior of fish, including changes in locomotor activity and swimming speed.[14][15] In developing zebrafish embryos, **Profenofos** exposure leads to a concentration-dependent increase in malformations, including fluid accumulation, impaired jaw development, a curved body, and deformed heart, as well as a reduction in heart rate.[18][29]

## Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the toxicological assessment of **Profenofos**.

### Acute Toxicity Test in Fish (e.g., Zebrafish Larval Assay)

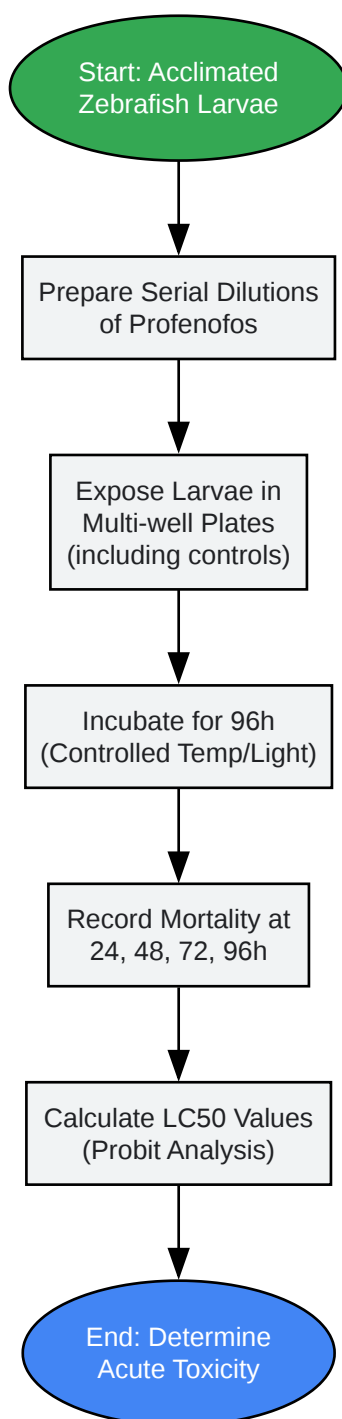
**Objective:** To determine the median lethal concentration (LC50) of **Profenofos** in a model fish species over a 96-hour period.

**Methodology:**

- **Test Organisms:** Early life stage fish, such as zebrafish (*Danio rerio*) larvae at 4-6 days post-fertilization (dpf), are commonly used.[29][30]
- **Test Solutions:** A series of **Profenofos** concentrations are prepared in embryo media, typically in a geometric progression, along with a control group (media only).

- Exposure: Larvae are placed in multi-well plates (e.g., 24-well plates) with a set number of individuals per well (e.g., 10 larvae/well).[\[30\]](#) The test solutions are then added to the respective wells.
- Incubation: The plates are incubated under controlled conditions of temperature (e.g., 28°C) and light cycle.
- Observation: Mortality is recorded at specific time points (e.g., 24, 48, 72, and 96 hours). The endpoint is the cessation of heartbeat.
- Data Analysis: The LC50 value and its 95% confidence intervals are calculated for each time point using statistical methods such as probit analysis.[\[31\]](#)





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Generalized workflow for a fish acute toxicity test.

## Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the in vitro or in vivo inhibition of AChE activity by **Profenofos**.

### Methodology:

- Sample Preparation:
  - In vivo: Tissues (e.g., brain, muscle) from organisms exposed to **Profenofos** are homogenized in a suitable buffer (e.g., phosphate buffer).
  - In vitro: A purified source of AChE (e.g., from electric eel or recombinant human AChE) or a tissue homogenate from unexposed organisms is used.[\[32\]](#)
- Incubation: The tissue homogenate or purified enzyme is incubated with a range of **Profenofos** concentrations for a specific duration at a controlled temperature (e.g., 37°C). [\[32\]](#)
- Enzymatic Reaction: The reaction is initiated by adding a substrate (e.g., acetylthiocholine iodide) and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). AChE hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.
- Measurement: The change in absorbance is measured over time using a spectrophotometer.
- Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of AChE inhibition is determined by comparing the activity in **Profenofos**-treated samples to that of the control. The IC<sub>50</sub> (the concentration of **Profenofos** that causes 50% inhibition) can be calculated.

## Conclusion

The data compiled in this guide unequivocally demonstrate that **Profenofos** is a potent toxicant to a wide array of non-target organisms, particularly within aquatic ecosystems. Its primary mode of action through AChE inhibition leads to severe neurotoxicity, while sublethal exposures trigger a range of detrimental effects, including oxidative stress, histopathological damage, and behavioral and developmental abnormalities. The provided quantitative toxicity data and experimental frameworks offer a valuable resource for risk assessment and the development of safer alternatives. Continued research and stringent regulatory oversight are imperative to mitigate the adverse environmental impacts of **Profenofos** and similar agrochemicals.

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